molecular formula C21H16N2O4S2 B2983604 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide CAS No. 896361-31-2

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide

Cat. No.: B2983604
CAS No.: 896361-31-2
M. Wt: 424.49
InChI Key: MTASNFSUNKKKKJ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole moiety, a hydroxyphenyl group, and a methylsulfonylbenzamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of hydroxylated or carboxylated derivatives.

  • Reduction: Production of reduced phenyl or benzothiazole derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent and an inhibitor of certain enzymes involved in disease processes. Its ability to modulate biological pathways makes it a valuable tool in the development of new treatments.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds are structurally similar and have been studied for their anti-inflammatory properties.

  • 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds have been investigated for their antitumor activities.

Uniqueness: N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S2/c1-29(26,27)19-9-5-2-6-14(19)20(25)22-13-10-11-17(24)15(12-13)21-23-16-7-3-4-8-18(16)28-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTASNFSUNKKKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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